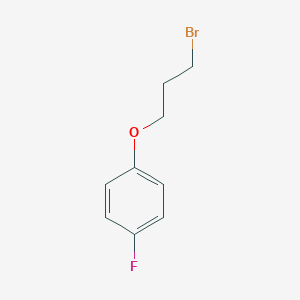

1-(3-Bromopropoxy)-4-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90824. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropoxy)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNUENLPKPOOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293582 | |

| Record name | 1-(3-bromopropoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-78-8 | |

| Record name | 1129-78-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-bromopropoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromopropoxy)-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Bromopropoxy)-4-fluorobenzene

This guide provides a comprehensive overview of the synthesis, mechanism, and practical considerations for producing 1-(3-bromopropoxy)-4-fluorobenzene (CAS: 1129-78-8), a valuable bifunctional building block in modern organic synthesis. The presence of a nucleophilic fluorophenyl ether and an electrophilic alkyl bromide terminus makes this molecule a versatile intermediate for the development of novel pharmaceutical agents and advanced materials.

Strategic Overview: The Williamson Ether Synthesis

The most direct and widely adopted method for synthesizing this compound is the Williamson ether synthesis. This classic reaction forms an ether by the SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide and an alkyl halide.[1][2] For this specific target molecule, the synthesis involves the reaction of 4-fluorophenol with 1,3-dibromopropane.

Causality Behind the Strategy:

-

Nucleophile Activation: The hydroxyl group of 4-fluorophenol is weakly acidic and not sufficiently nucleophilic to displace a halide on its own. Therefore, a base is required to deprotonate the phenol, forming the much more potent 4-fluorophenoxide nucleophile.[3]

-

Electrophile Choice: 1,3-Dibromopropane serves as the three-carbon linker.[4] As a primary alkyl halide, it is an excellent substrate for the SN2 reaction, minimizing the competing E2 elimination pathway that can be problematic with secondary or tertiary halides.[5][6] Using a dibrominated alkane preserves one bromine atom as a reactive handle for subsequent synthetic transformations.

-

Solvent Selection: Polar aprotic solvents such as acetone or dimethylformamide (DMF) are ideal for this reaction. They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the phenoxide nucleophile relatively "bare," enhancing its reactivity.[1]

Reaction Mechanism

The synthesis proceeds in two primary stages:

-

Deprotonation: A base, typically potassium carbonate (K₂CO₃), abstracts the acidic proton from the hydroxyl group of 4-fluorophenol to generate the potassium 4-fluorophenoxide salt.

-

SN2 Displacement: The resulting 4-fluorophenoxide ion acts as a nucleophile, attacking one of the electrophilic primary carbons of 1,3-dibromopropane. This backside attack displaces one of the bromide ions as a leaving group, forming the desired ether linkage.

Sources

- 1. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(3-Bromopropoxy)-4-fluorobenzene: Properties, Reactivity, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopropoxy)-4-fluorobenzene is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a fluorinated aromatic ring connected to a reactive bromopropyl ether chain, makes it a versatile building block for the synthesis of more complex molecules. The presence of both an aryl fluoride and an alkyl bromide moiety provides two distinct points for chemical modification, allowing for sequential and orthogonal synthetic strategies. This guide provides a comprehensive overview of the chemical properties, reactivity, and practical applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and material design. Below is a summary of the known properties of this compound.

| Property | Value | Source |

| CAS Number | 1129-78-8 | [1] |

| Molecular Formula | C₉H₁₀BrFO | [1] |

| Molecular Weight | 233.08 g/mol | [1] |

| Boiling Point | 155 °C (at 12 mmHg) | [2] |

| Density (predicted) | 1.422 ± 0.06 g/cm³ | [2] |

| Melting Point | Not available (likely a liquid at room temperature) | N/A |

| Solubility | Insoluble in water; likely soluble in common organic solvents such as ethers, halogenated hydrocarbons, and ketones. | [3] |

Spectroscopic Characterization: The identity and purity of this compound are typically confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the aromatic protons, the two methylene groups of the propyl chain adjacent to the oxygen and bromine atoms, and the central methylene group. The aromatic signals will exhibit splitting patterns consistent with a 1,4-disubstituted benzene ring, further split by the fluorine atom.

-

¹³C NMR spectroscopy will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. Signals for the three aliphatic carbons will also be present.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-F bond on the aromatic ring, the C-O-C ether linkage, and the C-Br bond of the alkyl halide.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M and M+2 peaks).

Synthesis and Manufacturing

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis .[4][5][6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-fluorophenol attacks 1,3-dibromopropane.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-Fluorophenol

-

1,3-Dibromopropane

-

Potassium Carbonate (K₂CO₃), finely powdered

-

Acetone or Acetonitrile (anhydrous)

-

Diethyl ether or Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.0 eq), finely powdered potassium carbonate (1.5-2.0 eq), and anhydrous acetone or acetonitrile.

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the potassium 4-fluorophenoxide salt. To this suspension, add 1,3-dibromopropane (1.2-1.5 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone or acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in diethyl ether or dichloromethane and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Williamson Ether Synthesis Workflow.

Chemical Reactivity

The reactivity of this compound is dictated by its two key functional groups: the alkyl bromide and the aryl fluoride . This dual reactivity allows for a range of selective chemical transformations.

Reactions at the Alkyl Bromide Moiety

The primary alkyl bromide is susceptible to nucleophilic substitution reactions (Sₙ2) .[6] This is the most common reaction pathway for this part of the molecule.

-

With Nucleophiles: A wide variety of nucleophiles can displace the bromide ion. This is a cornerstone of its utility as a linker in drug discovery. For example, reaction with amines, thiols, carboxylates, and other nucleophiles allows for the attachment of various pharmacophores.

-

Intramolecular Cyclization: If a nucleophilic group is introduced at the aryl ring, intramolecular cyclization can occur to form heterocyclic systems.

Caption: Nucleophilic Substitution at the Alkyl Bromide.

Reactions Involving the Aryl Moiety

The fluorinated benzene ring offers several avenues for further functionalization.

-

Palladium-Catalyzed Cross-Coupling Reactions: While aryl fluorides are generally less reactive than other aryl halides in cross-coupling reactions, under specific conditions, the C-F bond can be activated. However, the aryl bromide is significantly more reactive in standard palladium-catalyzed reactions such as the Suzuki-Miyaura coupling .[9][10][11] This allows for the selective formation of a new carbon-carbon bond at the aromatic ring if one were to start with a bromo-substituted version of the fluorophenol. In the case of this compound, the aryl portion is a fluorobenzene, which is less reactive in Suzuki couplings compared to bromo or iodo-benzenes. Therefore, reactions are more likely to occur at the alkyl bromide.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom can be displaced by strong nucleophiles, particularly if the aromatic ring is activated by electron-withdrawing groups.[12][13][14][15] In this compound, the propoxy group is slightly activating, making SₙAr at the C-F bond challenging without further activation of the ring or the use of specialized catalytic systems.[13]

-

Grignard Reagent Formation: The formation of a Grignard reagent from an aryl fluoride is not a standard procedure. The C-Br bond of an aryl bromide is much more amenable to the insertion of magnesium to form a Grignard reagent.[16][17][18][19][20] Therefore, if one were to start with a bromo-substituted fluorophenol, the Grignard reagent would form at the C-Br position.

Caption: Generalized Suzuki-Miyaura Coupling Reaction.

Applications in Drug Discovery and Development

This compound is a valuable linker molecule in the design and synthesis of new therapeutic agents. Its key features for this application are:

-

Defined Length and Flexibility: The three-carbon propyl chain provides a defined spatial separation and conformational flexibility between two molecular fragments.

-

Chemical Handles: The terminal bromide allows for the covalent attachment to a variety of functional groups present in pharmacophores.

-

Modulation of Physicochemical Properties: The 4-fluorophenyl group can influence the pharmacokinetic properties of a drug candidate. The fluorine atom can block metabolic oxidation at the para-position, potentially increasing the metabolic stability and half-life of the molecule. It can also modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets.

A notable application of this scaffold is in the synthesis of Selective Estrogen Receptor Modulators (SERMs) . In these molecules, the 1-(3-propoxy)-4-fluorobenzene moiety acts as a linker to connect a core structure to a side chain that is crucial for binding to and modulating the activity of the estrogen receptor.

Safety and Handling

This compound is classified as a hazardous substance.[1][21]

-

Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[1]

-

Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[22][23][24]

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in medicinal chemistry. Its well-defined structure, dual reactivity, and the beneficial properties imparted by the fluorophenyl group make it an attractive building block for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the design and synthesis of next-generation pharmaceuticals.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Williamson Ether Synthesis. (n.d.). [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

University of Colorado Boulder. The Williamson Ether Synthesis. [Link]

-

University of Missouri–St. Louis. Experiment 06 Williamson Ether Synthesis. [Link]

-

Edubirdie. Williamson Ether Synthesis Lab 3. [Link]

-

Grignard Reaction. (n.d.). [Link]

-

Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

Reddit. Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. [Link]

-

Organic Syntheses. Preparation of Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. [Link]

-

Solubility of Things. 1-Bromo-3-fluorobenzene. [Link]

-

Wikipedia. Grignard reagent. [Link]

-

Wikipedia. 1-Bromo-4-fluorobenzene. [Link]

-

Chegg. Solved 7. The formation of a Grignard reagent from. [Link]

-

Organic Syntheses. Fluorobenzene. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chegg. 1) This experiment involves the formation of a Grignard reagent from 1 -bromo-4 -. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

National Institutes of Health. Reactions of Polyfluorobenzenes With Nucleophilic Reagents. [Link]

-

National Institutes of Health. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

-

YouTube. Grignard Reaction Experiment Part 1, Prelab. [Link]

-

PubChem. 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene. [Link]

- Google Patents. A kind of preparation method of 1,3-dibromo-4-fluorobenzene.

-

ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. [Link]

-

National Institute of Standards and Technology. Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. [Link]

-

ResearchGate. Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. [Link]

-

James Madison University Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

Sources

- 1. This compound | C9H10BrFO | CID 260004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1129-78-8 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. Williamson Ether Synthesis Lab 3 - Edubirdie [edubirdie.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. Grignard reagent - Wikipedia [en.wikipedia.org]

- 18. Solved 7. The formation of a Grignard reagent from | Chegg.com [chegg.com]

- 19. Solved 1) This experiment involves the formation of a | Chegg.com [chegg.com]

- 20. youtube.com [youtube.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. assets.thermofisher.cn [assets.thermofisher.cn]

- 24. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Spectroscopic Guide to 1-(3-Bromopropoxy)-4-fluorobenzene

Prepared by a Senior Application Scientist

Introduction

1-(3-Bromopropoxy)-4-fluorobenzene is a halogenated aromatic ether with significant applications in synthetic organic chemistry, particularly as a versatile building block in the development of novel pharmaceutical agents and functional materials. Its unique structure, incorporating a fluorinated benzene ring and a reactive brominated alkyl chain, allows for a variety of chemical transformations. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is presented from the perspective of a seasoned analytical scientist, emphasizing not just the data itself, but the causal relationships between the molecular structure and the observed spectroscopic signatures.

Molecular Structure and Key Features

The structure of this compound, with the chemical formula C₉H₁₀BrFO and a molecular weight of approximately 233.08 g/mol , is foundational to understanding its spectral characteristics.[1] Key structural features that will be interrogated by the following spectroscopic techniques include:

-

The 1,4-disubstituted (para) aromatic ring: This will give rise to characteristic signals in both ¹H and ¹³C NMR, with the fluorine and oxygen substituents influencing the chemical shifts of the aromatic protons and carbons.

-

The propyl chain: The three methylene groups (-CH₂-) will each exhibit distinct signals in the NMR spectra due to their different chemical environments.

-

The ether linkage (C-O-C): This functional group will have a characteristic stretching vibration in the IR spectrum.

-

The carbon-fluorine bond (C-F): This will lead to observable couplings in the ¹³C NMR spectrum and a specific stretching frequency in the IR spectrum.

-

The carbon-bromine bond (C-Br): This bond will also have a characteristic IR stretching frequency and will influence the fragmentation pattern in mass spectrometry due to the isotopic abundance of bromine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed map of the molecule's proton and carbon framework can be constructed.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the three methylene groups of the propyl chain. The electron-withdrawing nature of the oxygen and fluorine atoms, and the bromine atom, will significantly influence the chemical shifts of adjacent protons.

Predicted ¹H NMR Data (in CDCl₃)

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | 6.80 - 6.90 | Multiplet (AA'BB' system) | 2H | |

| H-3, H-5 | 6.95 - 7.05 | Multiplet (AA'BB' system) | 2H | |

| -OCH₂- (a) | 4.10 | Triplet | ~6.0 | 2H |

| -CH₂- (b) | 2.30 | Quintet | ~6.0 | 2H |

| -CH₂Br (c) | 3.60 | Triplet | ~6.0 | 2H |

Interpretation and Rationale:

-

Aromatic Region (6.80 - 7.05 ppm): The protons on the fluorobenzene ring (H-2, H-6, H-3, H-5) will appear in this region. Due to the para-substitution, they form a complex second-order splitting pattern known as an AA'BB' system. The protons ortho to the oxygen (H-2, H-6) are expected to be slightly upfield compared to those ortho to the fluorine (H-3, H-5) due to the stronger electron-donating effect of the oxygen via resonance. The fluorine atom will also introduce through-bond couplings to these protons.

-

Propyl Chain Protons:

-

-OCH₂- (a): The methylene group directly attached to the electron-withdrawing oxygen atom is the most deshielded of the propyl chain protons, hence its downfield chemical shift around 4.10 ppm. It appears as a triplet due to coupling with the adjacent methylene group (b).

-

-CH₂Br (c): The methylene group attached to the electronegative bromine atom is also significantly deshielded, appearing around 3.60 ppm. It is split into a triplet by the neighboring methylene group (b).

-

-CH₂- (b): This central methylene group is coupled to both the -OCH₂- and -CH₂Br groups (four neighboring protons in total). This results in a more complex multiplet, often appearing as a quintet or a multiplet of triplets, at a more upfield position around 2.30 ppm.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, we expect to see seven distinct signals: four for the aromatic carbons and three for the propyl chain carbons. A key feature will be the observation of C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |

| C-4 (C-F) | 157.0 | ¹JCF ≈ 237 |

| C-1 (C-O) | 155.0 | ⁴JCF ≈ 2 |

| C-2, C-6 | 116.0 | ²JCF ≈ 23 |

| C-3, C-5 | 115.5 | ³JCF ≈ 8 |

| -OCH₂- (a) | 67.0 | - |

| -CH₂- (b) | 32.0 | - |

| -CH₂Br (c) | 30.0 | - |

Interpretation and Rationale:

-

Aromatic Carbons (115 - 158 ppm):

-

C-4 (C-F): The carbon directly bonded to the highly electronegative fluorine atom will be significantly downfield and will exhibit a large one-bond coupling constant (¹JCF).[2]

-

C-1 (C-O): The carbon attached to the oxygen is also deshielded and appears downfield. A small four-bond coupling to fluorine may be observed.

-

C-2, C-6 and C-3, C-5: These pairs of carbons are chemically equivalent due to symmetry. They will show characteristic two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atom, respectively.[2]

-

-

Propyl Chain Carbons (30 - 67 ppm):

-

-OCH₂- (a): The carbon bonded to the oxygen is the most deshielded of the aliphatic carbons.

-

-CH₂Br (c): The carbon attached to the bromine is also deshielded, though typically less so than the ether-linked carbon. The "heavy atom effect" of bromine can sometimes lead to a more upfield shift than expected based solely on electronegativity.

-

-CH₂- (b): The central carbon of the propyl chain is the most shielded and will appear at the most upfield position.

-

Experimental Protocol for NMR Spectroscopy

The following provides a generalized, yet robust, protocol for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve good homogeneity, using the deuterium lock signal from the solvent.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 512 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

-

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium | C-H stretch | Aromatic |

| 2960 - 2850 | Medium | C-H stretch | Aliphatic (CH₂) |

| 1600, 1500 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1250 - 1200 | Strong | C-O stretch | Aryl-Alkyl Ether |

| 1220 - 1180 | Strong | C-F stretch | Fluoroaromatic |

| 830 | Strong | C-H out-of-plane bend | 1,4-disubstituted Aromatic |

| 650 - 550 | Medium | C-Br stretch | Bromoalkane |

Interpretation and Rationale:

-

C-H Stretching (3100 - 2850 cm⁻¹): The spectrum will show distinct absorptions for the aromatic C-H stretches (above 3000 cm⁻¹) and the aliphatic C-H stretches of the methylene groups (below 3000 cm⁻¹).

-

Aromatic Region (1600, 1500 cm⁻¹): The characteristic C=C stretching vibrations of the benzene ring are expected at these wavenumbers.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information.

-

C-O and C-F Stretching: Strong absorptions are expected for the aryl-alkyl ether C-O stretch and the C-F stretch. These bands may overlap but are typically intense.

-

Aromatic Substitution Pattern: A strong band around 830 cm⁻¹ is highly indicative of a 1,4-disubstituted (para) benzene ring, arising from the out-of-plane C-H bending of the two adjacent hydrogens.

-

C-Br Stretching: The C-Br stretching vibration occurs at lower frequencies, typically in the 650-550 cm⁻¹ range.

-

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary, although for qualitative identification, this is often not required.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This fragmentation can be pieced together to confirm the compound's structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Predicted Identity | Rationale |

| 232/234 | [M]⁺˙ | Molecular ion peak. The M+2 peak is due to the presence of the ⁸¹Br isotope. |

| 153 | [M - Br]⁺ | Loss of a bromine radical. |

| 123 | [C₇H₆FO]⁺ | Cleavage of the propyl chain. |

| 111 | [C₆H₄FO]⁺ | Phenoxy cation fragment. |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation. |

Interpretation and Rationale:

-

Molecular Ion Peak (m/z 232/234): A crucial piece of information is the presence of two peaks for the molecular ion, separated by two mass units and with nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br have natural abundances of approximately 50.7% and 49.3%, respectively).

-

Key Fragmentation Pathways:

-

Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical, resulting in a fragment at m/z 153.

-

Ether Cleavage: Cleavage of the C-O bond of the ether can lead to the formation of a stabilized phenoxy radical and a bromopropyl cation, or a fluorophenoxy cation at m/z 111.

-

Propyl Chain Fragmentation: Fragmentation can also occur along the propyl chain, leading to various smaller fragments. A significant peak at m/z 123 can arise from the loss of a C₃H₆Br radical. The fluorophenyl cation at m/z 95 is also a likely and stable fragment.

-

Sources

1-(3-Bromopropoxy)-4-fluorobenzene CAS number and identifiers

An In-Depth Technical Guide to 1-(3-Bromopropoxy)-4-fluorobenzene

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, applications, and safe handling.

Section 1: Core Compound Identifiers and Physicochemical Properties

This compound is a halogenated aromatic ether. The strategic placement of the bromoalkoxy chain and the fluorine atom on the benzene ring imparts specific reactivity, making it a valuable building block in organic synthesis.

| Identifier | Value | Source |

| CAS Number | 1129-78-8 | [1][2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₉H₁₀BrFO | [2] |

| Molecular Weight | 233.08 g/mol | [2] |

| Canonical SMILES | C1=CC(=CC=C1OCCCBr)F | [2] |

| InChI Key | VKNUENLPKPOOPS-UHFFFAOYSA-N | [2] |

| EC Number | 856-885-6 | [2] |

| DSSTox Substance ID | DTXSID10293582 | [2] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-fluorophenol reacts with 1,3-dibromopropane.

Representative Synthetic Protocol

Reaction: 4-Fluorophenol with 1,3-dibromopropane

Causality: The choice of a strong base, such as potassium carbonate, is crucial to deprotonate the weakly acidic phenolic hydroxyl group of 4-fluorophenol, thereby generating the more nucleophilic phenoxide ion. 1,3-dibromopropane serves as the electrophile. The reaction is typically carried out in a polar aprotic solvent like acetone or acetonitrile to facilitate the dissolution of the reactants and promote the SN2 reaction mechanism.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

-

Addition of Reagents: While stirring, add 1,3-dibromopropane (1.2 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield this compound as a pure compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Section 3: Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.00-6.80 (m, 4H, Ar-H), 4.10 (t, J=5.9 Hz, 2H, -OCH₂-), 3.60 (t, J=6.4 Hz, 2H, -CH₂Br), 2.30 (quint, J=6.2 Hz, 2H, -CH₂-). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.0 (d, J=238.0 Hz), 154.9, 115.8 (d, J=23.0 Hz), 115.6 (d, J=8.0 Hz), 65.9, 32.2, 30.0. |

| Mass Spectrometry (ESI-MS) | m/z: 232.9971 [M+H]⁺, calculated for C₉H₁₁BrFO⁺.[3] |

Section 4: Applications in Research and Development

This compound is a versatile building block, primarily utilized in the synthesis of more complex molecules with potential biological activity.

Role in Drug Discovery

The molecule serves as a key linker in the development of novel therapeutic agents. The 3-bromopropoxy group provides a reactive handle for introducing various functionalities, while the fluorinated phenyl ring can enhance metabolic stability and binding affinity of the final compound.[4] It is particularly valuable in the synthesis of Selective Estrogen Receptor Modulators (SERMs), which are crucial in treating hormone-receptor-positive breast cancer.[4]

Agrochemical Synthesis

Similar to its application in pharmaceuticals, this compound is also used as an intermediate in the creation of advanced pesticides and herbicides.[5] The specific arrangement of its functional groups allows for the construction of molecules with targeted biological activity for crop protection.[5]

Application Workflow Diagram

Caption: General application pathway in synthesis.

Section 5: Safety, Handling, and Storage

Due to its hazardous nature, proper safety precautions must be observed when handling this compound.

Hazard Identification

The compound is classified as hazardous and is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H318: Causes serious eye damage.[2]

-

H335: May cause respiratory irritation.[2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Ventilation: Use only outdoors or in a well-ventilated area.[6]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]

First-Aid Measures

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[6]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[6]

Storage and Disposal

-

Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[6]

Section 6: References

-

NovaChemistry. This compound cas no.1129-78-8.

-

PubChem. This compound | C9H10BrFO | CID 260004.

-

Fisher Scientific. SAFETY DATA SHEET.

-

BenchChem. The Strategic Application of 1-(3-Bromopropyl)-3-fluorobenzene as a Linker in Modern Drug Design.

-

PubChemLite. This compound (C9H10BrFO).

-

Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene.

Sources

- 1. This compound, CasNo.1129-78-8 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H10BrFO) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

Molecular Architecture and Conformational Dynamics of 1-(3-Bromopropoxy)-4-fluorobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 1-(3-Bromopropoxy)-4-fluorobenzene, a halogenated aryl alkyl ether of significant interest in synthetic and medicinal chemistry. We delve into the critical determinants of its three-dimensional architecture, synthesizing data from spectroscopic methods and comparative X-ray crystallographic analysis. The inherent flexibility of the bromopropoxy chain imparts a dynamic conformational profile, which is explored through an analysis of torsional angles and non-covalent interactions. This document offers field-proven insights into its synthesis, structural elucidation, and the causality behind its conformational preferences, providing an authoritative resource for researchers leveraging this versatile chemical scaffold.

Introduction and Strategic Importance

This compound (C₉H₁₀BrFO) is a bifunctional organic molecule that serves as a valuable building block in the synthesis of more complex chemical entities.[1] Its structure is characterized by a 4-fluorophenyl group linked via an ether oxygen to a 3-bromopropyl chain. This unique arrangement offers two distinct reactive sites: the fluorinated aromatic ring, which can modulate electronic properties and metabolic stability in drug candidates, and the terminal alkyl bromide, a versatile handle for nucleophilic substitution and cross-coupling reactions.[1]

Understanding the precise molecular geometry and conformational behavior of this intermediate is paramount. The spatial arrangement of the fluorophenyl ring relative to the flexible propoxy chain can dictate steric accessibility to reactive sites, influence intermolecular interactions in the solid state, and ultimately govern the pharmacological or material properties of its derivatives. This guide elucidates these structural nuances.

Synthesis and Spectroscopic Verification

The most reliable and common method for preparing aryl alkyl ethers such as this compound is the Williamson ether synthesis. This method provides a high yield and a straightforward purification process.

Causality of Experimental Choice: The Williamson ether synthesis is selected due to the high nucleophilicity of the phenoxide ion and the efficient displacement of the bromide leaving group from the alkylating agent. The use of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction mechanism while the base, potassium carbonate, is strong enough to deprotonate the phenol but mild enough to prevent side reactions.

Experimental Protocol: Synthesis

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 volumes).

-

Addition of Alkylating Agent: Add 1,3-dibromopropane (1.2 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M NaOH solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Spectroscopic Characterization

Confirmation of the synthesized structure is achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the 4-fluorophenyl group will appear as two multiplets (AA'BB' system) around 6.8-7.0 ppm. The three methylene groups of the propoxy chain will appear as triplets and a multiplet between 2.2-4.1 ppm. |

| ¹³C NMR | Aromatic carbons will appear in the 115-160 ppm range, with characteristic C-F couplings. The three aliphatic carbons will be observed between 30-70 ppm.[2] |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom on the benzene ring.[3] |

| IR Spectroscopy | Characteristic peaks for C-O-C ether linkage (~1250 cm⁻¹), aromatic C-F bond (~1220 cm⁻¹), and C-Br bond (~650 cm⁻¹). |

| Mass Spec. | The molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, indicative of the bromine atom's isotopic distribution (⁷⁹Br/⁸¹Br). |

Molecular Structure in the Solid State: A Crystallographic Perspective

Direct single-crystal X-ray diffraction data for this compound is not publicly available. However, an authoritative structural analysis can be conducted by examining its close analogue, 1-(3-Bromopropoxy)-4-chlorobenzene , for which a crystal structure has been determined.[4] The substitution of fluorine with chlorine is not expected to fundamentally alter the conformational behavior of the propoxy chain, making this a valid and insightful comparison.

Trustworthiness of the Protocol: X-ray crystallography provides unambiguous, high-resolution data on atomic positions, bond lengths, and angles in the solid state. The workflow is a self-validating system where the quality of the final structural model is judged by statistical indicators like the R-factor, ensuring the model accurately fits the experimental diffraction data.[5]

Analysis of 1-(3-Bromopropoxy)-4-chlorobenzene

The crystal structure of the chloro-analogue reveals key architectural features that are directly translatable to the fluoro-derivative.[4]

Table 1: Crystallographic Data for 1-(3-Bromopropoxy)-4-chlorobenzene [4]

| Parameter | Value |

| Chemical Formula | C₉H₁₀BrClO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0680 (18) |

| b (Å) | 9.781 (2) |

| c (Å) | 10.238 (2) |

| β (°) | 98.01 (3) |

| Volume (ų) | 899.2 (3) |

| Z | 4 |

The chlorophenyl ring is essentially planar, as expected. The most significant structural information pertains to the conformation of the flexible propoxy chain, which adopts a specific arrangement in the crystalline lattice to maximize favorable intermolecular interactions. In the reported structure, weak π-π stacking interactions between adjacent phenyl rings (centroid-centroid distance of 3.699 Å) contribute to the stabilization of the crystal packing.[4]

Conformational Analysis: The Flexible Propoxy Chain

The conformational flexibility of this compound is primarily governed by rotation around four key single bonds, defined by the dihedral angles τ1, τ2, τ3, and τ4.

Sources

The Strategic Application of 1-(3-Bromopropoxy)-4-fluorobenzene in Modern Medicinal Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the multifaceted applications of 1-(3-Bromopropoxy)-4-fluorobenzene in medicinal chemistry. We will dissect the molecule's structural attributes, focusing on the synergistic roles of the 4-fluorophenyl moiety and the three-carbon bromoalkoxy linker. This guide will present its utility as a key building block in the synthesis of diverse bioactive compounds, with a particular emphasis on agents targeting the central nervous system (CNS). Detailed synthetic protocols, mechanistic insights, and discussions of the pharmacological relevance of the resulting scaffolds will be provided for researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Versatile Scion

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This compound emerges as a scion of significant interest, offering a unique combination of features that are highly advantageous in the design of sophisticated small molecule drug candidates.

The molecule can be conceptually divided into two key functional domains:

-

The 4-Fluorophenoxy Moiety: The presence of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the high electronegativity of fluorine can modulate the acidity of neighboring protons and influence binding affinity through favorable electrostatic interactions with protein targets.

-

The 3-Bromopropoxy Linker: This flexible three-carbon chain provides an optimal spacer to connect the fluorophenoxy pharmacophore to other molecular fragments. The terminal bromine atom serves as a versatile reactive handle for nucleophilic substitution reactions, enabling the covalent linkage to a wide array of nitrogen, oxygen, or sulfur-containing scaffolds.

This guide will delve into the practical applications of this valuable synthetic intermediate, showcasing its role in the construction of compounds with potential therapeutic applications in a range of CNS disorders.

Synthetic Utility: A Gateway to Diverse Pharmacological Scaffolds

The primary utility of this compound lies in its ability to participate in nucleophilic substitution reactions, most notably Williamson ether synthesis and the N-alkylation of amines. These reactions provide a straightforward and efficient means to incorporate the 4-fluorophenoxypropyl motif into more complex molecular architectures.

N-Alkylation of Heterocyclic Amines: Accessing Privileged Scaffolds

A prominent application of this compound is the N-alkylation of heterocyclic amines, such as piperazines and morpholines. These heterocycles are considered "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in approved drugs and their ability to engage with a multitude of biological targets.

Table 1: Representative Heterocyclic Scaffolds for N-Alkylation

| Heterocycle | Resulting Scaffold | Potential Therapeutic Targets |

| Piperazine | N-(4-Fluorophenoxypropyl)piperazine | GPCRs (e.g., Serotonin, Dopamine receptors), Kinases |

| Morpholine | N-(4-Fluorophenoxypropyl)morpholine | GPCRs, Ion Channels |

| Piperidine | N-(4-Fluorophenoxypropyl)piperidine | GPCRs, Transporters |

Experimental Protocol: N-Alkylation of Piperazine

This protocol provides a general procedure for the N-alkylation of a piperazine derivative with this compound.

Materials:

-

This compound (1.0 eq)

-

Substituted Piperazine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a stirred solution of the substituted piperazine in anhydrous acetonitrile, add potassium carbonate.

-

Add this compound dropwise to the suspension at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.

Applications in the Synthesis of CNS-Active Agents

The 4-fluorophenoxypropyl moiety, readily introduced using this compound, is a key structural feature in a variety of compounds designed to modulate the activity of G-protein coupled receptors (GPCRs) in the central nervous system. These receptors play crucial roles in neurotransmission and are implicated in the pathophysiology of numerous psychiatric and neurological disorders.

Targeting Neurokinin Receptors

Neurokinin receptors, particularly the NK1 receptor, are involved in pain perception, mood regulation, and emesis. Antagonists of the NK1 receptor have therapeutic potential in the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting. The 4-fluorophenoxypropyl group can serve as a key pharmacophoric element in the design of potent and selective NK1 receptor antagonists.

Diagram 1: Simplified Neurokinin-1 (NK1) Receptor Signaling Pathway

Caption: NK1 receptor activation by Substance P and its inhibition.

Modulation of Serotonin and Dopamine Receptors

Arylpiperazine derivatives are a well-established class of compounds that interact with serotonin (5-HT) and dopamine (D2) receptors. These receptors are the primary targets for many antipsychotic and antidepressant medications. By incorporating the 4-fluorophenoxypropyl group onto a piperazine scaffold, it is possible to fine-tune the pharmacological profile of the resulting molecule, potentially leading to improved efficacy and a more favorable side-effect profile.

Diagram 2: Simplified Serotonin 5-HT2A Receptor Signaling

Caption: Modulation of 5-HT2A receptor signaling by arylpiperazines.

Diagram 3: Simplified Dopamine D2 Receptor Signaling

Caption: Antagonism of the inhibitory D2 dopamine receptor pathway.

Future Perspectives: Beyond CNS Applications

While the application of this compound has been predominantly explored in the context of CNS disorders, its utility extends to other therapeutic areas. The 4-fluorophenoxypropyl motif can be incorporated into molecules targeting a wide range of biological targets, including but not limited to:

-

Kinase Inhibitors: The linker can be used to connect a hinge-binding moiety to a solvent-exposed region of a kinase.

-

Antiviral and Antibacterial Agents: The lipophilic nature of the fluorophenyl group can enhance cell permeability, a crucial factor for intracellular targets.

-

PET Imaging Agents: The bromine atom can be replaced with a fluorine-18 radioisotope, enabling the synthesis of positron emission tomography (PET) tracers for in vivo imaging of biological targets.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its judicious use allows for the efficient synthesis of complex molecules with desirable pharmacokinetic and pharmacodynamic properties. The strategic incorporation of the 4-fluorophenoxypropyl moiety has proven to be a successful approach in the design of potent modulators of CNS targets, and its potential in other therapeutic areas is ripe for exploration. This guide has provided a comprehensive overview of its applications, along with practical synthetic protocols and mechanistic insights, to empower researchers in their quest for novel and effective therapeutics.

References

Please note that the following is a representative list of sources that informed the principles and methodologies discussed in this guide. Specific patent and journal article citations for individual compounds are numerous and can be found through chemical database searches.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade. [Link]

-

ResearchGate. (n.d.). The downstream signaling pathways of the NK-1 receptor are shown. [Link]

-

ResearchGate. (n.d.). Schematic representations of signaling pathways from 5-HT receptors to the MAPK system. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). Pharmaceutical composition of a tachykinin receptor antagonist.

-

PubMed. (2016). Synthesis and biological evaluation of novel flavanone derivatives as potential antipsychotic agents. [Link]

-

PubMed. (1980). Synthesis and biological evaluation of p-bromospiperone as potential neuroleptic drug. [Link]

An In-depth Technical Guide to the Solubility of 1-(3-Bromopropoxy)-4-fluorobenzene in Common Organic Solvents

<_

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(3-Bromopropoxy)-4-fluorobenzene, a halogenated aromatic ether of interest in synthetic chemistry and drug development. Recognizing the scarcity of published empirical data for this specific compound, this document emphasizes the foundational principles of solubility, predictive methodologies, and robust experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to accurately assess the solubility of this compound in a variety of common organic solvents. The guide details the theoretical underpinnings of "like dissolves like," explores the utility of Hansen Solubility Parameters (HSP) for predictive analysis, and provides a step-by-step experimental workflow for empirical solubility determination.

Introduction: The Significance of Solubility

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For a molecule like this compound, understanding its solubility profile is paramount for a range of applications, including:

-

Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, thereby enabling efficient chemical transformations.

-

Purification Processes: Techniques such as crystallization and chromatography are fundamentally dependent on the differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation Development: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or an intermediate directly impacts its bioavailability and the choice of delivery vehicle.[1][2]

Given the absence of extensive empirical solubility data for this compound in the public domain, a predictive and methodological approach is essential. This guide will equip the researcher with the necessary tools to both estimate and experimentally determine its solubility in a scientifically rigorous manner.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental qualitative predictor of solubility.[3] This concept suggests that substances with similar intermolecular forces are more likely to be soluble in one another. To move beyond this qualitative assessment, more quantitative methods are required.

Physicochemical Properties of this compound

A foundational step in predicting solubility is to understand the inherent properties of the solute.

| Property | Value | Source |

| Molecular Formula | C9H10BrFO | PubChem[4] |

| Molecular Weight | 233.08 g/mol | PubChem[4] |

| Structure | Aromatic ring with a fluorobenzene group and a bromopropoxy side chain. | Inferred |

| Polarity | The presence of electronegative fluorine, oxygen, and bromine atoms introduces polarity. However, the benzene ring and the propyl chain contribute non-polar character. | Inferred from structure |

The molecule's structure suggests a balance of polar and non-polar characteristics. The ether linkage and the carbon-halogen bonds will contribute to its dipole moment, while the aromatic ring and the alkyl chain will favor interactions with non-polar solvents.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[5][6][7] This method deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Predicted Solubility Profile

Based on the principles outlined above, a predicted solubility profile for this compound in a range of common organic solvents can be hypothesized.

| Solvent | Polarity Class | Dielectric Constant (ε) | Predicted Solubility | Rationale |

| Hexane | Non-polar | 1.88 | Low to Moderate | The non-polar alkyl chain of hexane will have some affinity for the propyl chain and benzene ring of the solute. |

| Toluene | Non-polar (Aromatic) | 2.38 | Moderate to High | The aromatic nature of toluene will facilitate π-π stacking interactions with the fluorobenzene ring. |

| Diethyl Ether | Polar Aprotic | 4.34 | Moderate to High | The ether linkage in both the solute and solvent should lead to favorable dipole-dipole interactions. |

| Dichloromethane | Polar Aprotic | 8.93 | High | The polarity of dichloromethane should effectively solvate the polar regions of the solute. |

| Acetone | Polar Aprotic | 20.7 | High | The high polarity and the presence of a carbonyl group should lead to strong dipole-dipole interactions. |

| Ethanol | Polar Protic | 24.55 | Moderate | The polar hydroxyl group of ethanol can interact with the ether oxygen and halogen atoms, but the hydrogen bonding capability may be less critical for this solute. |

| Methanol | Polar Protic | 32.70 | Moderate | Similar to ethanol, but its higher polarity may slightly enhance solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.68 | High | As a powerful, highly polar aprotic solvent, DMSO is expected to be a very good solvent for this compound. |

| Water | Polar Protic | 80.1 | Very Low | The predominantly non-polar character of the molecule will lead to poor solubility in water. |

Note: Dielectric constants are approximate values at 20-25°C and are sourced from various chemical data compilations.[9][10][11][12]

Experimental Determination of Solubility

While predictions are valuable, empirical determination remains the gold standard. The following section outlines a robust protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram illustrates the experimental workflow for determining thermodynamic solubility.

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

-

Accurately add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended.[13]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials.[14]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter. This step is crucial to prevent any solid particles from being transferred.

-

Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method. A calibration curve prepared with known concentrations of this compound is required for quantification.

-

-

Data Interpretation:

-

Calculate the concentration of the saturated solution from the analytical data, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Safety Considerations

As a halogenated organic compound, this compound should be handled with appropriate safety precautions.[4][15]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound and solvents in a well-ventilated fume hood.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide provides a comprehensive approach to understanding and determining the solubility of this compound. By combining theoretical predictions based on physicochemical properties and Hansen Solubility Parameters with a robust experimental protocol, researchers can confidently and accurately characterize the solubility of this compound in a range of common organic solvents. This information is invaluable for optimizing reaction conditions, developing purification strategies, and advancing formulation efforts in various scientific and industrial settings.

References

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Hansen solubility parameter. In Wikipedia. Retrieved from [Link]

-

Mobley, D. L., & Guthrie, J. P. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(15), 12617–12656. [Link]

-

Ghasemzadeh, M. A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 89. [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Verheyen, G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17393. [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, 99(12), 4854-4867.

- Stefanis, E., & Panayiotou, C. (2012). A new expanded solubility parameter approach. International Journal of Pharmaceutics, 426(1-2), 29-43.

-

Slideshare. (2015, July 21). solubility experimental methods.pptx. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Chemed. (n.d.). Polarity of Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

- Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Shuey, W. J. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]

-

Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Quora. (n.d.). What are the precautions for solubility lab precautions? Retrieved from [Link]

-

Wikipedia. (2024, January 8). Solvent. In Wikipedia. Retrieved from [Link]

-

iTeachly.com. (2021, March 16). Kool-Aid Solubility Lab: Physical Science. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Solubility - Prep. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

-

Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C9H10BrFO | CID 260004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dielectric Constant [macro.lsu.edu]

- 10. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 11. depts.washington.edu [depts.washington.edu]

- 12. Solvent - Wikipedia [en.wikipedia.org]

- 13. pharmatutor.org [pharmatutor.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Thermochemical Properties of 1-(3-Bromopropoxy)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Thermodynamic Landscape of Pharmaceutical Intermediates

In the intricate world of drug discovery and development, a profound understanding of the physicochemical properties of intermediate compounds is not merely academic—it is a cornerstone of process safety, reaction optimization, and ultimately, the economic viability of synthesizing active pharmaceutical ingredients (APIs). 1-(3-Bromopropoxy)-4-fluorobenzene, a halogenated aromatic ether, represents a class of building blocks whose thermodynamic stability and reactivity are of paramount importance. This guide provides a comprehensive exploration of the thermochemical properties of this compound, offering both a summary of known data and a practical framework for determining its key energetic parameters. As a Senior Application Scientist, the narrative herein is crafted to bridge theoretical concepts with actionable experimental and computational protocols, ensuring scientific integrity and practical applicability.

Compound Profile: this compound

This compound (C₉H₁₀BrFO) is a bifunctional organic molecule featuring a fluorinated benzene ring linked via a propoxy spacer to a reactive bromine atom.[1][2] This structure makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules where the fluorophenyl group can modulate metabolic stability and the bromopropoxy chain allows for facile nucleophilic substitution reactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrFO | PubChem[1] |

| Molecular Weight | 233.08 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1129-78-8 | ChemicalBook |

| Boiling Point | 155 °C (at 12 mmHg) | ChemicalBook |

| Density | 1.422 g/cm³ | ChemicalBook[3] |

While basic physical properties are documented, a critical gap exists in the publicly available literature regarding its core thermochemical properties, such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp). These parameters are essential for conducting hazard assessments of chemical processes (e.g., predicting exothermic runaway reactions) and for optimizing reaction conditions to maximize yield and minimize byproducts.

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically involves the Williamson ether synthesis, reacting 4-fluorophenol with 1,3-dibromopropane in the presence of a base. This is a standard and well-established synthetic route for aryl ethers.

Spectroscopic characterization is crucial for confirming the identity and purity of the synthesized compound before undertaking any thermochemical measurements. Standard techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the C-O-C ether linkage and the C-Br and C-F bonds.

Experimental Determination of Thermochemical Properties: A Practical Guide

Given the absence of published experimental thermochemical data, this section outlines the authoritative methodologies that would be employed to determine these values.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation is arguably the most critical thermochemical parameter. For an organic compound like this compound, rotating-bomb combustion calorimetry is the gold standard for its determination.

Causality Behind Experimental Choices:

A constant-volume calorimeter, specifically a bomb calorimeter, is used for combustion reactions as it can withstand the high pressures generated.[4][5] The "rotating" aspect is crucial for halogen-containing compounds to ensure that the combustion products (in this case, hydrofluoric and hydrobromic acids) are homogeneously dissolved in the bomb solution, leading to a well-defined final state. Benzoic acid is a common calibrant because it is a crystalline solid of high purity and its heat of combustion is well-established.[5]

Experimental Workflow for Combustion Calorimetry:

Caption: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.

Step-by-Step Protocol:

-

Calibration: The heat capacity of the calorimeter (C_cal) is determined by combusting a certified standard, typically benzoic acid.

-

Sample Preparation: A sample of this compound of high purity is accurately weighed (to ±0.0001 g) and placed in the crucible.

-

Bomb Preparation: A known volume of distilled water is added to the bomb to dissolve the resulting acids. The bomb is then sealed and flushed with oxygen to remove atmospheric nitrogen, and finally charged with oxygen to a pressure of approximately 30 atm.

-

Combustion: The bomb is placed in the calorimeter, and the system is allowed to reach thermal equilibrium. The sample is then ignited.

-

Temperature Monitoring: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Analysis of Products: The contents of the bomb are analyzed to determine the concentrations of hydrofluoric and hydrobromic acids, as well as any nitric acid formed.

-